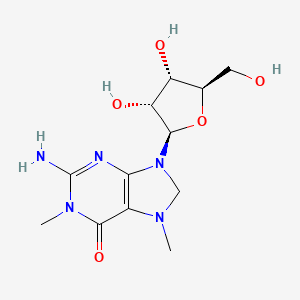
5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one is a synthetic organic compound characterized by the presence of two trifluoromethyl groups attached to a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one typically involves the introduction of trifluoromethyl groups into a naphthalenone structure. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base and a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the stability of the trifluoromethyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieving high yields and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups such as halides, amines, or ethers .
Scientific Research Applications
5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of trifluoromethyl groups.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to receptors or enzymes. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted naphthalenones and related structures such as:
- 3,5-Bis(trifluoromethyl)aniline
- 5,7-Bis(trifluoromethyl)quinoxaline-2,3-diol
Uniqueness
What sets 5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one apart is its specific substitution pattern and the resulting chemical properties. The presence of two trifluoromethyl groups at the 5 and 7 positions of the naphthalenone core imparts unique electronic and steric effects, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H8F6O |
|---|---|
Molecular Weight |
282.18 g/mol |
IUPAC Name |
5,7-bis(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H8F6O/c13-11(14,15)6-4-8-7(2-1-3-10(8)19)9(5-6)12(16,17)18/h4-5H,1-3H2 |
InChI Key |
AMEQNDNSFNBTHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2C(F)(F)F)C(F)(F)F)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


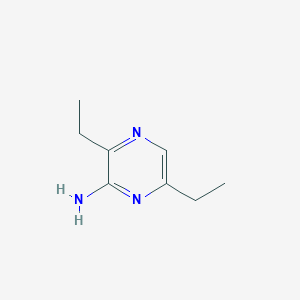

![1,3-Dibenzyl-1-(7-chlorothiazolo[5,4-d]pyrimidin-2-yl)thiourea](/img/structure/B13109808.png)
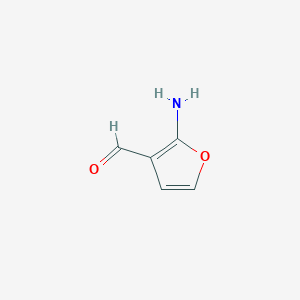
![7H-Benzo[de]pyrazolo[5,1-a]isoquinoline-11-carboxylic acid, 9,10-dihydro-3-(4-morpholinyl)-7,10-dioxo-, ethyl ester](/img/structure/B13109824.png)
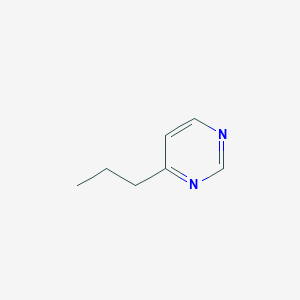
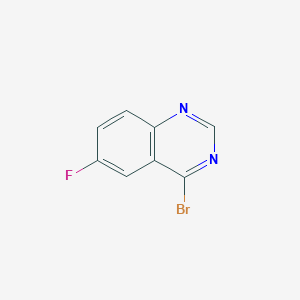
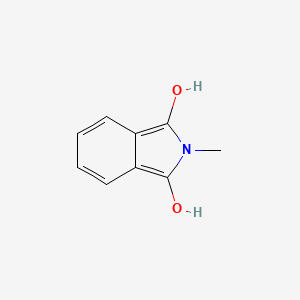
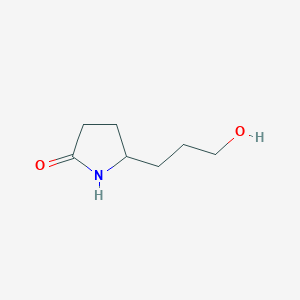
![3H-1,2,3-Triazolo[4,5-b]pyridine-5,7-diamine](/img/structure/B13109845.png)
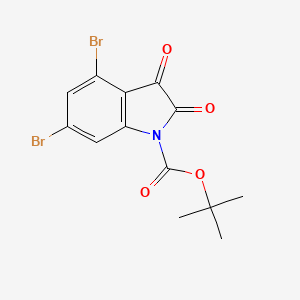
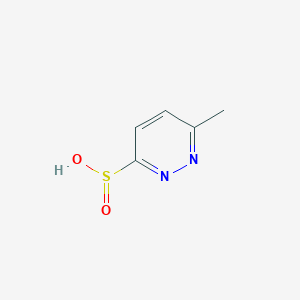
![1'-(Thiophen-2-YL)spiro[piperidine-4,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one hcl](/img/structure/B13109863.png)
